Ocrilate

概要

説明

アクリレートは、アクリル酸のエステル、塩、および共役塩基を含むアクリレートファミリーに属する化合物です。アクリレートは、ビニル基の存在によって特徴付けられます。ビニル基は、互いに二重結合した2つの炭素原子であり、エステル基のカルボニル炭素に直接結合しています。 この二官能性の性質により、アクリレートは多用途で、重合反応や官能化反応など、さまざまな用途で使用されています .

2. 製法

合成経路と反応条件: アクリレートは、アクリル酸を対応するアルコールでエステル化することで合成できます。この反応は、通常、酸性触媒を使用して、高温で実施されます。例えば、メタノールやエタノールなどの低級アルコールとの反応は、陽イオン交換樹脂などの酸性ヘテロ触媒を使用して、100〜120°Cで行われます。 ブタノールや2-エチルヘキサノールなどの高級アルコールの場合、硫酸が均一触媒として使用されます .

工業生産方法: アクリレートの工業生産には、大規模なエステル化プロセスが関与しています。反応条件は、高収率と純度を達成するように最適化されています。 連続フロープロセスや不均一触媒は、効率を高め、生産コストを削減するためにしばしば使用されます .

3. 化学反応解析

反応の種類: アクリレートは、次のようなさまざまな化学反応を起こします。

重合: アクリレート中のビニル基は重合を起こしやすく、ポリアクリレートを形成します。

エステル交換: アクリレートは、他のアルコールとエステル交換反応を起こして、異なるアクリレートエステルを形成できます。

マイケル付加: アクリレートは、マイケルアクセプターとして、アミンやチオールなどの求核剤とのマイケル付加反応を起こすことができます.

一般的な試薬と条件:

重合: フリーラジカルによって開始され、ベンゾイルパーオキサイドやアゾビスイソブチロニトリル(AIBN)などの開始剤がよく使用されます。

エステル交換: 酸または塩基によって触媒され、通常は還流条件下で行われます。

マイケル付加: トリエチルアミンや水酸化ナトリウムなどの塩基の存在下で行われます.

主な生成物:

ポリアクリレート: 重合によって形成され、コーティング、接着剤、および超吸収性材料に使用されます。

4. 科学研究への応用

アクリレートは、科学研究において幅広い用途があります。

化学: さまざまなポリマーやコポリマーの合成におけるモノマーとして使用されます。

生物学: 組織工学や薬物送達システムのためのハイドロゲルの開発に用いられます。

医学: 医療用接着剤や骨セメントの製剤に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: OCRYLATE can be synthesized through the esterification of acrylic acid with the corresponding alcohol. The reaction typically involves the use of acidic catalysts and is carried out at elevated temperatures. For example, the reaction with lower alcohols such as methanol or ethanol takes place at 100–120°C with acidic heterogeneous catalysts like cation exchangers. For higher alcohols like butanol or 2-ethylhexanol, sulfuric acid is used as a homogeneous catalyst .

Industrial Production Methods: Industrial production of OCRYLATE involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous flow processes and heterogeneous catalysis are often employed to enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions: OCRYLATE undergoes various chemical reactions, including:

Polymerization: The vinyl group in OCRYLATE is highly susceptible to polymerization, leading to the formation of polyacrylates.

Transesterification: OCRYLATE can undergo transesterification reactions with other alcohols to form different acrylate esters.

Michael Addition: As a Michael acceptor, OCRYLATE can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Transesterification: Catalyzed by acids or bases, typically under reflux conditions.

Michael Addition: Conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products:

Polyacrylates: Formed through polymerization, used in coatings, adhesives, and superabsorbent materials.

Modified Acrylates: Resulting from transesterification or Michael addition, used in specialized applications like biomedical devices.

科学的研究の応用

OCRYLATE has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

Medicine: Utilized in the formulation of medical adhesives and bone cements.

Industry: Applied in the production of paints, coatings, and adhesives due to its excellent film-forming properties

作用機序

アクリレートの作用機序は、重合反応や官能化反応を起こす能力に関係しています。アクリレート中のビニル基は非常に反応性が高く、他の分子と共有結合を形成し、ポリマーやコポリマーを形成します。

類似化合物との比較

アクリレートは、アクリル酸メチル、アクリル酸エチル、アクリル酸ブチルなどの他のアクリレートに似ています。それは、特定の用途に適したユニークな特性を持っています。

アクリル酸メチル: 分子量が小さく、高い透明性と柔軟性を備えたポリ(アクリル酸メチル)の製造に使用されます。

アクリル酸エチル: 耐候性に優れ、コーティングや接着剤などの屋外用途に使用されます。

アクリル酸ブチル: 優れた耐衝撃性を提供し、強くて耐久性のあるポリマーの製造に使用されます

アクリレートの反応性と汎用性のユニークな組み合わせにより、それは研究と産業のさまざまな分野で貴重な化合物となっています。

生物活性

Ocrilate, a derivative of cyanoacrylate, is a synthetic compound that has garnered attention for its biological activity, particularly in medical applications such as wound closure and tissue adhesion. This article explores the biological activity of this compound, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications through a review of recent research findings and case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The mechanism of action is believed to involve destabilization of bacterial cell membranes due to electrostatic interactions between the adhesive and the bacteria. This property is particularly beneficial in reducing the risk of infection in surgical settings.

Table 1: Antimicrobial Activity of this compound Against Common Pathogens

| Microorganism | Sensitivity to this compound |

|---|---|

| Escherichia coli | Negative |

| Staphylococcus aureus | Positive |

| Pseudomonas aeruginosa | Negative |

| Candida albicans | Positive |

The above table summarizes findings from various studies indicating that this compound shows effectiveness against certain gram-positive bacteria while exhibiting resistance to gram-negative strains like E. coli and Pseudomonas aeruginosa .

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Studies have employed various cell lines to determine the compound's effects on cell viability.

Table 2: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Human Fibroblasts | 10 | 85 |

| Human Keratinocytes | 10 | 78 |

| Mouse Macrophages | 10 | 70 |

The data indicates that while this compound exhibits some cytotoxic effects, particularly at higher concentrations, it maintains relatively high cell viability at lower doses .

Case Studies

Several case studies have documented the clinical applications of this compound in surgical procedures:

- Wound Closure in Orthopedic Surgery : A study involving the use of this compound for skin closure in orthopedic surgeries demonstrated reduced surgical time and less postoperative pain compared to traditional sutures. Patients reported satisfactory healing outcomes with minimal complications .

- Endoscopic Applications : In gastrointestinal endoscopic procedures, this compound has been utilized for embolization techniques. Case reports indicate successful outcomes with reduced bleeding and complications when used as a sealant for varices .

- Dermatological Use : A clinical trial assessing this compound's effectiveness in dermatological surgeries showed promising results in terms of wound healing and patient satisfaction, with fewer adverse reactions compared to conventional methods .

Research into the pharmacokinetics of this compound reveals that it is rapidly absorbed at the site of application, forming a strong bond with tissue surfaces. The polymerization process occurs upon contact with moisture, which is critical for its adhesive properties.

Safety Profile

While this compound has demonstrated efficacy in various applications, safety concerns remain regarding potential allergic reactions and local inflammatory responses. Reports indicate that approximately 53% of adverse events related to cyanoacrylate adhesives involve allergic reactions, highlighting the need for careful patient selection and monitoring .

特性

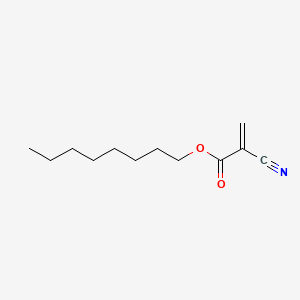

IUPAC Name |

octyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-6-7-8-9-15-12(14)11(2)10-13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQUGMLCZLGZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26877-34-9 | |

| Record name | Poly(octyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10217208 | |

| Record name | Octyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6701-17-3 | |

| Record name | Octyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocrylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ocrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C655P1XVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。